molecular formula C10H10FNO B1455559 2-(7-Fluoro-1H-indol-3-yl)ethanol CAS No. 1057260-27-1

2-(7-Fluoro-1H-indol-3-yl)ethanol

Cat. No. B1455559
CAS RN: 1057260-27-1
M. Wt: 179.19 g/mol
InChI Key: KTAGFSNEQJNKGY-UHFFFAOYSA-N
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Description

Indole derivatives are a significant class of organic compounds that have a wide range of biological applications . They are found in many important synthetic drug molecules and bind with high affinity to multiple receptors, making them useful in developing new derivatives .


Synthesis Analysis

The synthesis of indole derivatives often involves multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

Indole is also known as benzopyrrole, which contains a benzenoid nucleus and has 10 π-electrons (two from a lone pair on nitrogen and double bonds provide eight electrons), making them aromatic in nature .


Chemical Reactions Analysis

Indole derivatives are essential entities and could be found in many natural products like indole alkaloids, fungal, and marine organisms . They are often involved in various chemical reactions, including electrophilic substitution, due to excessive π-electrons delocalization .


Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary significantly depending on their specific structure. Generally, they are crystalline and colorless in nature with specific odors .

Scientific Research Applications

Antiviral Applications

Indole derivatives, including those similar to 2-(7-Fluoro-1H-indol-3-yl)ethanol, have been reported to exhibit antiviral activities. For instance, certain indole derivatives have shown inhibitory activity against influenza A . This suggests that 2-(7-Fluoro-1H-indol-3-yl)ethanol could potentially be synthesized into compounds with antiviral properties, which could be further explored for the treatment of viral infections.

Antibacterial Applications

Research indicates that bis-indole alkaloids, which share a structural similarity with 2-(7-Fluoro-1H-indol-3-yl)ethanol, have demonstrated antibacterial activities against various strains of bacteria, including methicillin-sensitive and -resistant Staphylococcus aureus . This points to the potential use of 2-(7-Fluoro-1H-indol-3-yl)ethanol in developing new antibacterial agents.

Organic Electronic Materials

Indole-based fluorophores, which include structures akin to 2-(7-Fluoro-1H-indol-3-yl)ethanol, have been utilized in organic electronic materials due to their tunable optical and electrical properties. They find applications in organic semiconductors, organic photovoltaics, organic field-effect transistors, information storage devices, and organic light-emitting diodes (OLEDs) .

Pharmaceutical Intermediates

The compound 2-(7-Fluoro-1H-indol-3-yl)ethanol can serve as an important raw material and intermediate in organic synthesis for pharmaceuticals. Its indole core is a valuable pharmacophore in medicinal chemistry, which can be modified to enhance biological activity or pharmacokinetic properties .

Synthesis of Anti-inflammatory Agents

Indole derivatives are known for their anti-inflammatory properties. Given the structural relevance, 2-(7-Fluoro-1H-indol-3-yl)ethanol could be a precursor in synthesizing new anti-inflammatory drugs, expanding the therapeutic options for treating inflammation-related conditions .

Development of Antidiabetic Drugs

The indole scaffold is present in many synthetic drug molecules with antidiabetic activities. Therefore, 2-(7-Fluoro-1H-indol-3-yl)ethanol could be explored for its potential in creating new antidiabetic medications, contributing to the management of diabetes through novel mechanisms of action .

Mechanism of Action

The mechanism of action of indole derivatives can vary widely depending on their specific structure and the biological system they interact with. Some indole derivatives have shown various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

The safety and hazards associated with indole derivatives can vary widely depending on their specific structure. Some indole derivatives may pose risks if improperly handled, and personal protective equipment may be necessary when working with these compounds .

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . The field awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

2-(7-fluoro-1H-indol-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO/c11-9-3-1-2-8-7(4-5-13)6-12-10(8)9/h1-3,6,12-13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTAGFSNEQJNKGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)NC=C2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717211
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Fluoro-1H-indol-3-yl)ethanol

CAS RN

1057260-27-1
Record name 2-(7-Fluoro-1H-indol-3-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90717211
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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